PF-04957325

Description

Properties

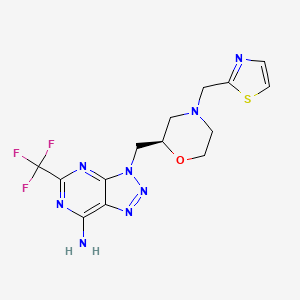

IUPAC Name |

3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N8OS/c15-14(16,17)13-20-11(18)10-12(21-13)25(23-22-10)6-8-5-24(2-3-26-8)7-9-19-1-4-27-9/h1,4,8H,2-3,5-7H2,(H2,18,20,21)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLPYEMGHGDRRZ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=NC=CS2)CN3C4=NC(=NC(=C4N=N3)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=NC=CS2)CN3C4=NC(=NC(=C4N=N3)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N8OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the PDE8A vs. PDE8B Selectivity of PF-04957325

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of PF-04957325, a potent inhibitor of phosphodiesterase 8 (PDE8). The document summarizes quantitative inhibitory data, outlines the experimental protocols used to determine this selectivity, and visualizes key biological and experimental processes.

Quantitative Inhibitory Activity of this compound

This compound demonstrates high potency and selectivity for the two isoforms of the PDE8 family, PDE8A and PDE8B. While both isoforms are strongly inhibited, the compound generally exhibits a slightly greater affinity for PDE8B. The table below consolidates the half-maximal inhibitory concentration (IC50) values reported across various studies. This high selectivity is underscored by its significantly lower potency against other PDE families, with IC50 values typically exceeding 1.5 µM.[1][2][3][4][5]

| Target Isoform | Reported IC50 (nM) | Source / Context |

| PDE8A | 0.7 | General reference value[1][4] |

| 3.1 ± 0.68 | In vitro assay using immunoprecipitated MA10 cell extracts[3] | |

| 0.7 | In vivo studies in mouse models of Alzheimer's disease[1] | |

| PDE8B | 0.4 | General reference value[1] |

| < 0.3 | General reference value[2][5] | |

| 0.2 | General reference value[4] | |

| 0.44 ± 0.12 | In vitro assay using immunoprecipitated MA10 cell extracts[3] | |

| Other PDE Isoforms | > 1500 | General selectivity data[1][2][4] |

Signaling Pathway of PDE8

Phosphodiesterases are crucial enzymes in the regulation of intracellular signaling pathways mediated by cyclic nucleotides. PDE8 isoforms specifically hydrolyze cyclic adenosine monophosphate (cAMP), a key second messenger. By degrading cAMP to adenosine 5'-monophosphate (AMP), PDE8 terminates cAMP-PKA signaling cascades, which are involved in a multitude of cellular processes. Inhibition of PDE8 by compounds like this compound leads to an accumulation of intracellular cAMP, thereby enhancing PKA activity and the phosphorylation of downstream target proteins.

Experimental Protocols

The determination of IC50 values for this compound against PDE8A and PDE8B relies on in vitro enzyme activity assays. A widely cited and classic method is the two-step radioenzymatic assay, which measures the hydrolysis of radiolabeled cAMP.

Immunoprecipitation of PDE8A and PDE8B (from Cell Lysates)

This step is necessary when using endogenous enzymes from cell cultures, such as MA10 Leydig cells, as the source for the assay.

-

Cell Lysis: Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors like 2 mM NaF, 2 mM Na2VO4, and 1 mM β-glycerol).

-

Antibody Incubation: Incubate the cell homogenates with specific polyclonal antibodies against either PDE8A or PDE8B.

-

Immunoprecipitation: Add protein A/G-agarose beads to the mixture to capture the antibody-enzyme complexes.

-

Washing: Resuspend and wash the resulting immunopellet multiple times with lysis buffer to remove non-specific proteins. The final pellet containing the immobilized enzyme is used in the activity assay.

Two-Step Radioenzymatic PDE Activity Assay

This protocol is adapted from the methods described by Hansen and Beavo (1982) and Soderling et al. (1998).

Materials and Reagents:

-

Assay Buffer: 40 mM MOPS (pH 7.5), 15 mM Magnesium Acetate, 0.8 mM EGTA, 0.2 mg/ml BSA.

-

Substrate: [³H]cAMP (e.g., ~50,000 cpm per reaction) at a low concentration (e.g., 10-20 nM) to ensure assay sensitivity.

-

Enzyme Source: Recombinant PDE8A/PDE8B or immunoprecipitated enzyme.

-

Inhibitor: this compound at various concentrations.

-

Snake Venom: Crotalus atrox snake venom, containing 5'-nucleotidase activity.

-

Ion-Exchange Resin: Anion exchange resin (e.g., Dowex) for separation.

-

Scintillation Fluid.

Procedure:

-

Reaction Setup: In a final volume of 250 µL of Assay Buffer, combine the enzyme source, varying concentrations of this compound (or vehicle control), and the [³H]cAMP substrate.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time. The amount of enzyme and incubation time should be optimized to ensure that less than 30% of the substrate is hydrolyzed.

-

Termination of PDE Reaction: Stop the reaction by boiling the samples for 1-2 minutes, followed by cooling on ice.

-

Conversion to Adenosine: Add snake venom to the reaction tubes and incubate for an additional 5-10 minutes at 30°C. The 5'-nucleotidase in the venom converts the [³H]5'-AMP product into [³H]adenosine.

-

Separation: Apply the reaction mixture to an anion-exchange chromatography column. The negatively charged, unreacted [³H]cAMP and intermediate [³H]5'-AMP will bind to the resin, while the neutral [³H]adenosine product will pass through.

-

Quantification: Elute the [³H]adenosine and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of PDE activity at each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the key steps in determining the IC50 of an inhibitor using the radioenzymatic PDE assay.

References

- 1. pure.fo [pure.fo]

- 2. PDE8 Regulates Rapid Teff Cell Adhesion and Proliferation Independent of ICER | PLOS One [journals.plos.org]

- 3. PDE8 Regulates Rapid Teff Cell Adhesion and Proliferation Independent of ICER - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. PDE8 regulates rapid Teff cell adhesion and proliferation independent of ICER - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PF-04957325 in the cAMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04957325 is a highly potent and selective small molecule inhibitor of phosphodiesterase 8 (PDE8), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By preventing the degradation of cAMP, this compound elevates intracellular cAMP levels, thereby modulating a variety of downstream cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on the cAMP signaling cascade, and detailed experimental protocols for its study.

Mechanism of Action: Inhibition of PDE8

Cyclic AMP is a ubiquitous second messenger that plays a critical role in signal transduction pathways, regulating processes such as inflammation, memory, and steroidogenesis. The intracellular concentration of cAMP is tightly controlled by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE superfamily consists of 11 families of enzymes, with PDE8 being a high-affinity, cAMP-specific hydrolase.[1]

This compound exerts its biological effects by selectively binding to and inhibiting the catalytic activity of PDE8A and PDE8B. This inhibition leads to a localized increase in cAMP concentration, which in turn activates downstream effectors, most notably Protein Kinase A (PKA). Activated PKA then phosphorylates a multitude of substrate proteins, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the potency, selectivity, and cellular effects of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. Other PDEs | Reference |

| PDE8A | 0.7 | >1500-fold | [2][3][4] |

| PDE8B | 0.3 | >1500-fold | [2][3][4] |

Table 2: Cellular Effects of this compound in AβO-exposed BV2 Microglia

| Treatment | cAMP Level (relative to control) | p-PKA/PKA Ratio (relative to control) | p-CREB/CREB Ratio (relative to control) | Reference |

| AβO | Decreased | Decreased | Decreased | [1] |

| AβO + this compound (300 nM) | Increased (reversed AβO effect) | Increased (reversed AβO effect) | Increased (reversed AβO effect) | [1] |

| AβO + this compound (600 nM) | Increased (reversed AβO effect) | Increased (reversed AβO effect) | Increased (reversed AβO effect) | [1] |

Experimental Protocols

In Vitro PDE8 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against PDE8.

Materials:

-

Recombinant human PDE8A or PDE8B enzyme

-

This compound

-

[³H]cAMP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA

-

Scintillation fluid

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

-

In a 96-well plate, add the assay buffer, diluted this compound or vehicle (DMSO), and the PDE8 enzyme.

-

Initiate the reaction by adding [³H]cAMP. The final concentration of cAMP should be below its Km for the enzyme to ensure competitive inhibition kinetics.

-

Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., 0.2 M HCl).

-

Add a slurry of snake venom nucleotidase to convert the [³H]AMP product to [³H]adenosine.

-

Add scintillation fluid and count the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based cAMP Measurement Assay

This protocol describes how to measure changes in intracellular cAMP levels in response to this compound treatment in a cell-based system.

Materials:

-

BV2 microglial cells (or other relevant cell line)

-

This compound

-

Amyloid-β oligomers (AβO) (optional, for disease modeling)

-

Cell culture medium (e.g., DMEM) with appropriate supplements

-

cAMP ELISA kit

-

Cell lysis buffer

-

Plate reader

Procedure:

-

Seed BV2 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 150, 300, 600 nM) for a specified time (e.g., 2 hours).[1]

-

(Optional) Add AβO to the cells to induce a disease-relevant phenotype and incubate for a further 24 hours.[1]

-

Lyse the cells using the lysis buffer provided in the cAMP ELISA kit.

-

Perform the cAMP ELISA according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader at the appropriate wavelength.

-

Calculate the cAMP concentration for each treatment condition and normalize to the protein concentration of the cell lysate.

Western Blot Analysis of PKA and CREB Phosphorylation

This protocol details the detection of changes in the phosphorylation status of PKA and CREB, key downstream targets of cAMP signaling, following treatment with this compound.

Materials:

-

Cell lysates from the cell-based cAMP measurement assay

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-PKA, anti-PKA, anti-phospho-CREB, anti-CREB, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.

Visualizations

References

- 1. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | PDE | TargetMol [targetmol.com]

The Biological Function of PDE8 Inhibition by PF-04957325: A Technical Guide

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in signal transduction by hydrolyzing cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By controlling the intracellular levels of these second messengers, PDEs regulate a vast array of cellular processes. The PDE8 family, comprising PDE8A and PDE8B, is distinguished by its high affinity and specificity for cAMP, suggesting a role in modulating basal or highly localized cAMP signals.[2][3][4]

PF-04957325 is a highly potent and selective small molecule inhibitor of the PDE8 family.[5][6][7] Its development has provided a crucial pharmacological tool to elucidate the specific biological functions of PDE8A and PDE8B. This technical guide provides an in-depth overview of the mechanism and consequences of PDE8 inhibition by this compound, summarizing key quantitative data, experimental methodologies, and the signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals working in related fields.

Potency and Selectivity of this compound

This compound demonstrates exceptional potency for both PDE8 isoforms, with inhibitory concentrations (IC50) in the sub-nanomolar range. Crucially, it exhibits a very high degree of selectivity for PDE8 over all other PDE families, making it a precise tool for studying PDE8-specific functions.[5][8][9][10]

| Target | This compound IC50 (nM) | Reference |

| PDE8A | 0.7 | [5][6][8] |

| PDE8B | 0.2 - 0.3 | [5][6][8] |

| All other PDE Isoforms | >1500 | [5][8][9] |

Biological Functions of PDE8 Inhibition

The primary mechanism of this compound is the prevention of cAMP hydrolysis by PDE8. This leads to an accumulation of intracellular cAMP in specific cellular compartments, activating downstream effectors, most notably Protein Kinase A (PKA). This modulation of cAMP signaling by this compound has been shown to impact several key physiological processes.

PDE8 enzymes are key regulators of steroid hormone production in both the testes and adrenal glands.[11][12] In Leydig cells of the testes, Luteinizing Hormone (LH) stimulates cAMP production, which drives the synthesis of testosterone.[11][13][14][15] Similarly, in the adrenal cortex, Adrenocorticotropic Hormone (ACTH) stimulates a cAMP-dependent pathway to produce glucocorticoids like corticosterone.[12][16]

PDE8A and PDE8B act as a brake on this process by degrading cAMP, thereby maintaining low basal steroidogenesis.[17] Inhibition of PDE8 with this compound removes this brake, leading to a significant increase in steroid production, particularly under basal or low-stimulation conditions.[12][16][18] The selectivity of this compound has been confirmed in studies using Leydig and adrenal cells from PDE8A/B double-knockout mice, where the compound had no effect on steroidogenesis, demonstrating its on-target action.[5][16][17][18]

| Cell Type | Treatment | Effect | Reference |

| MA-10 Leydig Cells | This compound (30-1000 nM) | ~6-fold increase in progesterone production | |

| MA-10 Leydig Cells | This compound + Rolipram (PDE4 inhibitor) | ~19-fold synergistic increase in progesterone | [18] |

| Primary Adrenal Cells | This compound (100 nM) | Elevated basal steroid production | [16] |

| Wild-Type Leydig Cells | This compound | Dose-dependent increase in testosterone | [18] |

| PDE8A/B DKO Leydig Cells | This compound | No effect on testosterone production | [18] |

PDE8 plays a critical role in the function of immune cells, particularly T-cells and microglia.

T-Cell Function: In effector T-cells, PDE8A is part of a signaling complex with Raf-1 kinase.[1][9] By maintaining low local cAMP levels, PDE8A protects Raf-1 from inhibitory phosphorylation by PKA, thereby permitting T-cell adhesion to endothelial cells—a critical step in the inflammatory response.[1][9][19] Inhibition of PDE8A with this compound disrupts this complex, leading to PKA-mediated inhibition of Raf-1 and a subsequent reduction in T-cell adhesion and motility.[4][9][20] This suggests PDE8 inhibition as a potential therapeutic strategy for autoimmune diseases.[4][21]

Neuroinflammation: In the context of neurodegenerative diseases like Alzheimer's, PDE8 expression is upregulated in microglia, the resident immune cells of the brain.[3][22] In cellular models of Alzheimer's disease, this compound treatment reversed the pro-inflammatory state of microglia.[3][23] It suppressed the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), and restored levels of cAMP and Brain-Derived Neurotrophic Factor (BDNF) through the cAMP/PKA/CREB signaling pathway.[3][23][24]

PDE8 is expressed in human airway smooth muscle (HASM) cells, where it appears to selectively regulate cAMP signaling downstream of β2-adrenergic receptors (β2AR).[25] Inhibition of PDE8 with this compound was shown to enhance cAMP production following β2AR stimulation, without affecting signaling from other G-protein coupled receptors like the EP2/4 prostanoid receptors. This finding suggests that PDE8 may be a novel therapeutic target for airway diseases like asthma, potentially offering greater selectivity and fewer side effects than broader PDE inhibitors.[25]

Key Signaling Pathways

This is a canonical pathway regulated by PDE8. Inhibition of PDE8 by this compound increases intracellular cAMP, which binds to the regulatory subunits of PKA, releasing and activating the catalytic subunits. Activated PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which in turn modulates the expression of genes involved in processes like neuroprotection and inflammation.[2][3]

Caption: The cAMP/PKA/CREB signaling pathway modulated by PDE8 and its inhibitor this compound.

In T-cells, PDE8A forms a scaffold with Raf-1 kinase, creating a microdomain of low cAMP concentration. This prevents PKA from phosphorylating Raf-1 at an inhibitory site (Ser259). When PDE8A is inhibited by this compound, local cAMP levels rise, allowing PKA to phosphorylate and inactivate Raf-1, which in turn inhibits LFA-1 integrin-mediated adhesion to ICAM-1 on endothelial cells.[1][9]

Caption: PDE8A-Raf-1 signaling complex in T-cell adhesion and its disruption by this compound.

Experimental Protocols

This assay quantifies the inhibitory potency of a compound against a specific PDE enzyme. A common method is the PDE-Glo™ Phosphodiesterase Assay.[26]

Caption: General workflow for an in vitro luminescence-based PDE inhibition assay.

This cell-based assay measures the effect of PDE inhibitors on hormone production.

Caption: Workflow for a cell-based assay to measure the effect of this compound on steroidogenesis.

Objective: To measure changes in the phosphorylation state and total protein levels of key signaling molecules (e.g., PKA, CREB, Raf-1) following treatment with this compound.

-

Cell Lysis: After cell culture and treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-pCREB, anti-CREB, anti-pRaf1-S259).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system. Densitometry is used to quantify band intensity.[3]

Objective: To measure the concentration of secreted molecules like testosterone, corticosterone, or cytokines (IL-6, TNF-α) in cell culture supernatant or biological fluids.[3][27][28]

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the target analyte and incubate.

-

Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.

-

Sample Addition: Add standards of known concentration and the collected experimental samples (e.g., cell culture media) to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target analyte.

-

Enzyme Conjugate: Wash again and add an enzyme conjugate, such as streptavidin-HRP.

-

Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

-

Reaction Stop & Read: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at a specific wavelength using a microplate reader.

-

Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the analyte in the experimental samples.

Conclusion

This compound is a powerful and selective research tool that has been instrumental in defining the biological roles of the PDE8 family. Its inhibitory action elevates cAMP levels in specific contexts, leading to profound effects on steroidogenesis, T-cell function, and neuroinflammation. The data and methodologies outlined in this guide highlight PDE8 as a promising, druggable target for a range of therapeutic areas, including endocrine disorders, autoimmune diseases, and neurodegenerative conditions. Further research utilizing this compound will continue to refine our understanding of compartmentalized cAMP signaling and its therapeutic potential.

References

- 1. The Role of PDE8 in T Cell Recruitment and Function in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 14-3-3 interaction with phosphodiesterase 8A sustains PKA signaling and downregulates the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | PDE | TargetMol [targetmol.com]

- 9. Frontiers | The Role of PDE8 in T Cell Recruitment and Function in Inflammation [frontiersin.org]

- 10. Regulation of Adrenal Steroidogenesis by the High-affinity Phosphodiesterase 8 Family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The high-affinity cAMP-specific phosphodiesterase 8B controls steroidogenesis in the mouse adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

- 14. Modulation of Leydig cell function by cyclic nucleotide phosphodiesterase 8A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of Leydig cell function by cyclic nucleotide phosphodiesterase 8A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 17. S-EPMC3310417 - cAMP-specific phosphodiesterases 8A and 8B, essential regulators of Leydig cell steroidogenesis. - OmicsDI [omicsdi.org]

- 18. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The Role of PDE8 in T Cell Recruitment and Function in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8) [mdpi.com]

- 22. Phosphodiesterase 8 (PDE8): Distribution and Cellular Expression and Association with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. PDE8 Is Expressed in Human Airway Smooth Muscle and Selectively Regulates cAMP Signaling by β2-Adrenergic Receptors and Adenylyl Cyclase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. rep.bioscientifica.com [rep.bioscientifica.com]

- 28. Frontiers | Primary culture and endocrine functional analysis of Leydig cells in ducks (Anas platyrhynchos) [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Characterization of PF-04957325

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8). The information presented is collated from various scientific studies to assist researchers and professionals in drug development.

Introduction to this compound

This compound is a synthetic organic compound that acts as a selective inhibitor of phosphodiesterase 8 (PDE8), a family of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE8, this compound leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways. This compound has been instrumental as a chemical probe for investigating the biological functions of PDE8 in a variety of cellular processes, including inflammation, neuroinflammation, and steroidogenesis.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound from various in vitro studies.

Table 1: Enzymatic Inhibition

| Target | IC50 (nM) | Notes |

| PDE8A | 0.7 | |

| PDE8B | 0.3 - 0.4 | |

| Other PDE Isoforms | >1500 | Demonstrates high selectivity for PDE8. |

Data sourced from multiple references.[4][5][6]

Table 2: Cell-Based Assay Potency

| Cell Line | Assay | EC50 (nM) | Notes |

| PDE8A(-/-) Leydig Cells | Testosterone Production | 38 | These cells only express the PDE8B isoform. |

Data sourced from reference[3].

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting PDE8, which is a crucial enzyme in the regulation of cAMP levels. The inhibition of PDE8 leads to an accumulation of cAMP, which then activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), which is a transcription factor involved in the expression of genes related to neuroprotection and anti-inflammatory responses, such as Brain-Derived Neurotrophic Factor (BDNF).[4][7]

Caption: PDE8 signaling pathway inhibited by this compound.

Experimental Protocols

Detailed methodologies for the in vitro characterization of this compound are provided below.

Cell Culture and Treatment

-

Cell Line: BV2 microglial cells are commonly used.[4]

-

Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.[4]

-

Seeding: For experiments, BV2 cells are seeded into 6-well culture plates at a density of 2 x 10^5 cells/well and cultured for 24 hours.[4]

-

Drug Treatment:

-

This compound is dissolved in DMSO to create a stock solution.[4]

-

Cells are pretreated with this compound (at concentrations of 150 nM, 300 nM, or 600 nM) for 6 hours.[4]

-

Following pretreatment, cells are treated with amyloid-β oligomers (AβO) at a concentration of 10 μM for 24 hours to induce an inflammatory response.[4]

-

A vehicle control of 0.6‰ DMSO is used.[4]

-

Western Blotting

-

Sample Preparation: The hippocampus from hemispheres and treated BV2 cells are homogenized, and protein extracts are prepared.[4]

-

Analysis: Western blotting is performed to determine the expression levels of key proteins in the PDE8/cAMP/CREB signaling pathway, such as p-PKA, PKA, p-CREB, CREB, and BDNF.[4]

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: ELISA is used to measure the concentration of cAMP and various inflammatory factors, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4]

-

Procedure: Treated cells are collected, and the levels of the target molecules are quantified using specific ELISA kits according to the manufacturer's instructions.[3][4]

Cell Proliferation Assay (MTS Assay)

-

Application: This assay is used to assess the effect of this compound on the proliferation of cells, such as breast cancer cells.[5]

-

Methodology:

-

Cells are seeded in a total volume of 0.1 mL of fresh medium containing the test reagents or vehicle.[5]

-

Following incubation at 37°C for 72 hours, 20 μL of a combined solution of MTS/PMS is added to each well.[5]

-

The plates are incubated for an additional 2 hours at 37°C, protected from light.[5]

-

The absorbance of the formazan product is measured at 492 nm using a microtiter plate reader.[5]

-

Caption: A typical experimental workflow for in vitro studies.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Frontiers | Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation [frontiersin.org]

- 3. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Downstream Signaling Targets of PF-04957325

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04957325 is a highly potent and selective small molecule inhibitor of phosphodiesterase 8 (PDE8), with particular specificity for PDE8A and PDE8B isoforms. By preventing the hydrolysis of cyclic adenosine monophosphate (cAMP), this compound elevates intracellular cAMP levels, thereby modulating a cascade of downstream signaling pathways. This technical guide provides a comprehensive overview of the core downstream signaling targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The primary mechanism of action revolves around the activation of the cAMP/PKA/CREB signaling cascade, which has significant implications for neuroinflammation, synaptic plasticity, steroidogenesis, and immune cell function.

Core Mechanism of Action

This compound selectively binds to and inhibits the catalytic activity of PDE8A and PDE8B. This inhibition leads to an accumulation of intracellular cAMP.[1] cAMP is a ubiquitous second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein targets, including the transcription factor cAMP response element-binding protein (CREB).[1]

Key Downstream Signaling Pathways and Targets

The cAMP/PKA/CREB Pathway in the Central Nervous System

In the context of neurodegenerative diseases such as Alzheimer's, this compound has demonstrated significant therapeutic potential by modulating neuroinflammation and enhancing cognitive function.[2][3]

-

Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Treatment with this compound has been shown to reverse the downregulation of BDNF in Alzheimer's disease models.[2][3] BDNF is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.

-

Modulation of Neuroinflammation: this compound suppresses the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglia.[2][3]

-

Reduction of Amyloid-β (Aβ) Generation: The compound has been observed to decrease the production of Aβ1-42 by inhibiting the expression of amyloid precursor protein (APP) and presenilin-1 (PS1).[2][3]

Raf-1 Signaling in T-Cells

In T-lymphocytes, PDE8A forms a signaling complex with the Raf-1 kinase. The inhibition of PDE8A by this compound has direct consequences for T-cell adhesion.

-

Inhibitory Phosphorylation of Raf-1: Increased cAMP levels due to PDE8 inhibition lead to PKA-mediated phosphorylation of Raf-1 at the inhibitory site Serine 259. This phosphorylation inhibits Raf-1 activity.

-

Suppression of T-Cell Adhesion: The inhibition of the Raf-1 signaling pathway subsequently suppresses T-cell adhesion, a critical process in the inflammatory response. This has been demonstrated to ameliorate clinical signs in models of experimental autoimmune encephalomyelitis (EAE).[4]

Steroidogenesis Pathway in Leydig Cells

This compound has been shown to stimulate steroidogenesis in Leydig cells through the elevation of cAMP.[5]

-

Increased PKA Activity: Elevated cAMP directly activates PKA.

-

Phosphorylation of CEH/HSL: PKA phosphorylates and activates cholesterol-ester hydrolase (CEH)/hormone-sensitive lipase (HSL).

-

Increased StAR Protein Expression: The signaling cascade leads to an increased expression of the steroidogenic acute regulatory (StAR) protein, a key regulator of steroid hormone synthesis.[5] This culminates in increased production of steroids such as testosterone.[5]

Quantitative Data Summary

| Parameter | Value | Target | Reference |

| IC₅₀ | 0.7 nM | Human PDE8A | MedchemExpress |

| 0.3 nM | Human PDE8B | MedchemExpress | |

| In Vitro Concentration | 150, 300, 600 nM | BV2 microglia cells | --INVALID-LINK-- |

| In Vivo Dosage | 10 mg/kg (s.c.) | C57BL/6 mice (EAE model) | --INVALID-LINK-- |

| 15.5 mg/kg/day (osmotic pump) | C57BL/6 mice (EAE model) | --INVALID-LINK-- |

Detailed Experimental Methodologies

Western Blotting for Phosphorylated Proteins (e.g., pCREB)

-

Sample Preparation:

-

Lyse cells or tissues in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Determine protein concentration using a BCA assay.

-

Normalize protein concentrations and add Laemmli sample buffer.

-

Denature samples by heating at 95°C for 5 minutes.

-

-

SDS-PAGE and Membrane Transfer:

-

Separate protein lysates on a 10% SDS-polyacrylamide gel.

-

Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

-

Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., rabbit anti-phospho-CREB) overnight at 4°C with gentle agitation.[6]

-

Wash the membrane three times for 10 minutes each with TBST.[6]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[7]

-

Capture the chemiluminescent signal using a digital imaging system.

-

cAMP Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Preparation:

-

Culture cells to the desired confluency and treat with this compound for the specified time.

-

Lyse cells using the buffer provided in the ELISA kit, which typically contains a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Prepare a standard curve using the provided cAMP standards.

-

-

Assay Procedure (Competitive ELISA):

-

Add standards and samples to a 96-well plate pre-coated with an anti-cAMP antibody.

-

Add a fixed amount of HRP-conjugated cAMP to each well. This will compete with the cAMP in the sample for binding to the antibody.

-

Incubate the plate according to the manufacturer's instructions (e.g., 2 hours at room temperature).

-

Wash the plate to remove unbound reagents.

-

Add a chromogenic substrate for HRP (e.g., TMB).

-

Incubate until a color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of cAMP in the sample.

-

Morris Water Maze (MWM) for Cognitive Function

-

Apparatus:

-

A circular pool (typically 1.2-1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at a constant temperature.

-

An escape platform submerged approximately 1 cm below the water surface.

-

Distinct visual cues are placed around the room to serve as spatial references for the animals.

-

-

Procedure:

-

Habituation (Day 1): Mice are trained to find a visible platform to ensure they are not visually impaired and can learn the basic task of escaping the water.

-

Acquisition Phase (Days 2-5): The platform is hidden in a fixed location. Mice are released from different starting positions and given a set time (e.g., 60 seconds) to find the platform. If they fail, they are guided to it. This is typically repeated for four trials per day.[8][9]

-

Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.[8]

-

-

Data Analysis:

-

Key parameters measured include escape latency (time to find the platform), path length, and swimming speed during the acquisition phase.

-

During the probe trial, the percentage of time spent in the target quadrant and the number of platform crossings are analyzed.

-

T-Cell Adhesion Assay

-

Plate Preparation:

-

Coat a 96-well plate with an adhesion molecule such as Intercellular Adhesion Molecule 1 (ICAM-1) overnight at 4°C.

-

Wash the plate to remove excess coating solution.

-

Block the wells with a solution of BSA to prevent non-specific cell binding.

-

-

Cell Preparation:

-

Isolate T-cells from whole blood or spleen.

-

Label the T-cells with a fluorescent dye (e.g., Calcein-AM).

-

Pre-treat the labeled T-cells with different concentrations of this compound or a vehicle control.

-

-

Adhesion Assay:

-

Add the treated T-cells to the coated and blocked 96-well plate.

-

Incubate for a specified period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

-

Gently wash the wells to remove non-adherent cells.

-

-

Quantification:

-

Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.

-

The fluorescence intensity is directly proportional to the number of adherent cells.

-

Conclusion

This compound is a powerful research tool for investigating the role of PDE8 in various physiological and pathological processes. Its primary mechanism of elevating intracellular cAMP levels triggers a cascade of downstream signaling events, most notably through the PKA/CREB pathway. This has profound effects on neuroinflammation, synaptic function, immune cell adhesion, and steroidogenesis. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of targeting PDE8 and to elucidate the intricate downstream consequences of its inhibition.

References

- 1. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cyagen.com [cyagen.com]

- 3. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blot Protocol | Proteintech Group [ptglab.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PF-04957325 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and autoimmune diseases of the central nervous system (CNS). The intricate interplay of glial cells, infiltrating immune cells, and inflammatory mediators creates a complex environment that can drive disease progression. A promising therapeutic target in this domain is the modulation of cyclic adenosine monophosphate (cAMP) signaling, a key pathway in regulating inflammatory responses. PF-04957325, a potent and selective inhibitor of phosphodiesterase-8 (PDE8), has emerged as a significant investigational compound for its role in attenuating neuroinflammation. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound's impact on neuroinflammatory processes.

Core Mechanism of Action: PDE8 Inhibition and cAMP Signaling

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase-8 (PDE8), an enzyme responsible for the hydrolysis of cAMP.[1][2] By blocking PDE8, this compound leads to an accumulation of intracellular cAMP.[1] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[1][2] The PDE8/cAMP/PKA/CREB signaling pathway is pivotal in modulating the expression of genes involved in inflammation and neuronal function.[1][2] Notably, this pathway is implicated in reducing the production of pro-inflammatory mediators and promoting the expression of neuroprotective factors like brain-derived neurotrophic factor (BDNF).[1][2]

Preclinical Evidence in Neuroinflammatory Models

The therapeutic potential of this compound in neuroinflammation has been investigated in both in vitro and in vivo models of neurological diseases.

In Vitro Model: Amyloid-β Stimulated Microglia

In a cellular model of Alzheimer's disease, the murine microglial cell line BV2 was stimulated with amyloid-β oligomers (AβO) to induce a pro-inflammatory state.[1][2] Pre-treatment with this compound demonstrated a dose-dependent attenuation of the inflammatory response.

| Parameter | Treatment Group | Result (Relative to AβO Control) | Reference |

| Pro-inflammatory Cytokines | |||

| IL-1β | This compound | ↓ Decreased | [1][2] |

| IL-6 | This compound | ↓ Decreased | [1][2] |

| TNF-α | This compound | ↓ Decreased | [1][2] |

| Inflammatory Enzymes | |||

| iNOS | This compound | ↓ Decreased | [1][2] |

| COX-2 | This compound | ↓ Decreased | [1][2] |

| Microglial Polarization | |||

| CD68 (Pro-inflammatory) | This compound | ↓ Decreased | [2] |

| CD206 (Anti-inflammatory) | This compound | ↑ Increased | [2] |

| Arg-1 (Anti-inflammatory) | This compound | ↑ Increased | [2] |

| Signaling Pathway | |||

| cAMP | This compound | ↑ Increased | [1][2] |

| p-PKA/PKA | This compound | ↑ Increased | [1][2] |

| p-CREB/CREB | This compound | ↑ Increased | [1][2] |

| BDNF | This compound | ↑ Increased | [1][2] |

Table 1: Effects of this compound in AβO-Stimulated BV2 Microglia

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

In a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE), this compound treatment demonstrated significant therapeutic effects by reducing the clinical signs of the disease.[3] This was associated with a marked reduction in CNS inflammation.

| Parameter | Treatment Group | Result (vs. Vehicle Control) | Reference |

| Clinical EAE Score | This compound | ↓ Significantly Reduced | [3] |

| CNS Inflammatory Lesions | This compound | ↓ Reduced | [3] |

| Mononuclear Cell Infiltration (Spinal Cord) | This compound | ↓ Significantly Reduced (7.45 × 10⁵ vs. 2.38 × 10⁵ cells) | [3] |

| CD4+ T Cells (Spinal Cord) | This compound | ↓ Significantly Reduced (1.02 × 10⁵ vs. 2.37 × 10⁴ cells) | [3] |

| CD4+/Foxp3- Teff Cells (Spinal Cord) | This compound | ↓ Significantly Reduced (8.65 × 10⁴ vs. 2.04 × 10⁴ cells) | [3] |

| CD4+/Foxp3+ Treg Cells (Spinal Cord) | This compound | ↓ Significantly Reduced (1.46 × 10⁴ vs. 3.17 × 10³ cells) | [3] |

| IFN-γ+ CD4+ T Cells (Spinal Cord) | This compound | ↓ Significantly Decreased (4.84 × 10⁴ vs. 1.44 × 10⁴ cells) | [3] |

| IL-17+ CD4+ T Cells (Spinal Cord) | This compound | ↓ Decreased (Statistically Non-significant) | [3] |

Table 2: Effects of this compound in the EAE Mouse Model

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the cited studies.

References

- 1. pnas.org [pnas.org]

- 2. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PF-04957325 and its Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PF-04957325

This compound is a small molecule inhibitor that exhibits high potency and selectivity for the PDE8 family, specifically PDE8A and PDE8B.[1] Phosphodiesterases are crucial regulators of intracellular signaling cascades by controlling the levels of the second messengers cAMP and cGMP. The inhibition of PDE8 leads to an accumulation of cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). This signaling pathway is implicated in a variety of physiological processes, including inflammation, memory, and neuroprotection.[2]

The therapeutic potential of this compound has been investigated in preclinical models of neuroinflammatory and neurodegenerative diseases, such as Alzheimer's disease and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[2][3] The positive outcomes in these CNS disease models strongly suggest that this compound can cross the blood-brain barrier to exert its pharmacological effects within the brain and spinal cord.

Physicochemical Properties and Blood-Brain Barrier Permeability

The ability of a small molecule to cross the BBB is largely governed by its physicochemical properties. While direct experimental determination of this compound's BBB permeability is not publicly available, we can infer its potential based on key molecular descriptors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅F₃N₈OS | [4] |

| Molecular Weight | 400.38 g/mol | [4] |

| miLogP (ALogP) | 2.35 | Calculated (Molinspiration) |

| Topological Polar Surface Area (TPSA) | 118.25 Ų | Calculated (Molinspiration) |

Generally, small molecules with a molecular weight under 400-500 Da, a logP value between 1 and 3, and a TPSA below 90 Ų are considered to have a higher probability of crossing the BBB via passive diffusion. While the molecular weight and miLogP of this compound fall within a favorable range for CNS penetration, its TPSA is slightly above the ideal cutoff. However, it is important to note that these are general guidelines, and other factors, such as active transport mechanisms, can also influence BBB permeability. The significant in vivo effects observed in CNS disease models provide strong evidence that this compound achieves therapeutically relevant concentrations in the brain.

In Vivo Evidence of CNS Activity

The efficacy of this compound in animal models of CNS disorders provides compelling indirect evidence of its ability to cross the blood-brain barrier.

Alzheimer's Disease Models

In a study utilizing a mouse model of Alzheimer's disease (APP/PS1 transgenic mice), oral administration of this compound demonstrated significant cognitive improvements.[2]

Table 2: Summary of In Vivo Alzheimer's Disease Study with this compound

| Parameter | Details |

| Animal Model | APP/PS1 transgenic mice |

| Dosage | 0.1 or 1 mg/kg |

| Administration Route | Gavage (oral) |

| Treatment Duration | 21 consecutive days |

| Observed CNS Effects | - Attenuated microglia activation- Reduced release of inflammatory factors- Reversed cognitive deficits in Y-maze and Morris water maze tests |

The observed neuroprotective and anti-inflammatory effects within the brain parenchyma strongly indicate that this compound crosses the BBB to engage its target, PDE8.

Experimental Autoimmune Encephalomyelitis (EAE) Model

In a mouse model of multiple sclerosis, EAE, systemic administration of this compound ameliorated the clinical signs of the disease and reduced neuroinflammation.[3]

Table 3: Summary of In Vivo EAE Study with this compound

| Parameter | Details |

| Animal Model | C57BL/6 mice with MOG₃₅₋₅₅-induced EAE |

| Dosage | 10 mg/kg (s.c. injection) or 15.5 mg/kg/day (osmotic pump) |

| Administration Route | Subcutaneous (s.c.) injection or continuous infusion via osmotic pump |

| Treatment Duration | 10 days (s.c.) or 14 days (osmotic pump) |

| Observed CNS Effects | - Reduced inflammatory lesion formation in the CNS- Suppressed accumulation of pathogenic T cells in the spinal cord |

The ability of this compound to reduce immune cell infiltration and lesion formation within the CNS provides further strong evidence of its BBB permeability.

Experimental Protocols

In Vivo Alzheimer's Disease Mouse Model

Objective: To investigate the effects of this compound on cognitive function and neuroinflammation in a transgenic mouse model of Alzheimer's disease.

Animal Model: 10-month-old male amyloid precursor protein/presenilin-1 (APP/PS1) mice and wild-type (WT) littermates.[2]

Drug Formulation and Administration:

-

This compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

For oral administration, the stock solution was further diluted in phosphate-buffered saline (PBS) to final concentrations of 0.1 mg/kg and 1 mg/kg.[5]

-

Mice were administered this compound or vehicle by gavage once daily for 21 consecutive days.[5]

Behavioral Testing:

-

Y-maze: To assess spatial working memory, mice were allowed to explore a three-arm maze, and the sequence of arm entries was recorded.

-

Morris Water Maze: To evaluate spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. Escape latency and time spent in the target quadrant were measured.[5]

Biochemical and Immunohistochemical Analysis:

-

Following behavioral testing, brain tissue was collected for analysis.

-

Levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and cAMP in the hippocampus were measured by ELISA.[5]

-

Western blotting was used to determine the expression levels of proteins in the PDE8/cAMP/CREB signaling pathway.[5]

-

Immunofluorescence staining was performed to identify the activation state of microglia.[2]

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.

EAE Induction:

-

Female C57BL/6 mice were immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein 35-55 (MOG₃₅₋₅₅) peptide in Complete Freund's Adjuvant (CFA).[3]

-

Mice also received intraperitoneal injections of pertussis toxin on the day of immunization and 48 hours later to facilitate the entry of immune cells into the CNS.[3]

Drug Administration:

-

Subcutaneous Injections: Once mice developed clinical signs of EAE, they were treated with subcutaneous injections of this compound (10 mg/kg) or vehicle three times daily for 10 days.[3]

-

Osmotic Pump Infusion: Alternatively, Alzet mini-osmotic pumps were implanted subcutaneously to deliver a continuous infusion of this compound (15.5 mg/kg/day) or vehicle for 14 days.[3]

Clinical and Histological Assessment:

-

Mice were scored daily for clinical signs of EAE (e.g., tail limpness, limb paralysis).

-

At the end of the treatment period, brain and spinal cord tissues were collected.

-

Histological analysis was performed to quantify the extent of inflammatory cell infiltration and demyelination.[1]

-

Flow cytometry was used to analyze the populations of different immune cells in the CNS.[1]

Signaling Pathway and Experimental Workflow Visualizations

PDE8/cAMP/PKA/CREB Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PDE8, which leads to an increase in intracellular cAMP levels. This, in turn, activates PKA, which then phosphorylates and activates the transcription factor CREB. Activated CREB promotes the expression of genes involved in neuroprotection and synaptic plasticity.

Caption: PDE8/cAMP/PKA/CREB Signaling Pathway.

Experimental Workflow for In Vivo Alzheimer's Disease Study

This diagram outlines the key steps in the preclinical evaluation of this compound in the APP/PS1 mouse model of Alzheimer's disease.

Caption: Workflow for Alzheimer's Disease Mouse Model Study.

Conclusion

While direct quantitative measurements of this compound's blood-brain barrier permeability are not currently in the public domain, a comprehensive analysis of its physicochemical properties and, more importantly, its demonstrated efficacy in preclinical models of Alzheimer's disease and multiple sclerosis, provides strong inferential evidence for its ability to penetrate the CNS. The observed neuroprotective and anti-inflammatory effects within the brain and spinal cord are indicative of target engagement that would only be possible if the compound crosses the BBB in therapeutically relevant concentrations. The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound for neurological disorders. Future studies should aim to definitively quantify the brain-to-plasma ratio of this compound and explore its potential transport mechanisms across the BBB to further solidify its profile as a promising CNS drug candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. Fast Calculation of Molecular Polar Surface Area [daylight.com]

Methodological & Application

Application Notes and Protocols for PF-04957325 In Vivo Experiments

These application notes provide detailed protocols for the in vivo use of PF-04957325, a potent and selective inhibitor of phosphodiesterase-8 (PDE8). The described experimental designs are intended for researchers and scientists in drug development investigating the therapeutic potential of modulating the cyclic adenosine monophosphate (cAMP) signaling pathway in neuroinflammatory and neurodegenerative disease models.

Mechanism of Action

This compound exerts its biological effects by selectively inhibiting PDE8A and PDE8B, enzymes responsible for the degradation of cAMP.[1] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling cascades, most notably the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathway.[2][3] Elevated cAMP levels have been shown to modulate immune responses, including the regulation of T-cell adhesion and the reduction of pro-inflammatory mediators.[4][5][6][7]

Signaling Pathway

The primary signaling pathway modulated by this compound is the PDE8/cAMP/PKA/CREB axis. Inhibition of PDE8 leads to an increase in cAMP, which then activates PKA. Activated PKA can phosphorylate various substrates, including the transcription factor CREB, leading to the regulation of gene expression involved in inflammation and neuronal function. In T-cells, PDE8A forms a complex with Raf-1 kinase, and inhibition of PDE8 promotes inhibitory phosphorylation of Raf-1, thereby suppressing T-cell adhesion.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The Role of PDE8 in T Cell Recruitment and Function in Inflammation [frontiersin.org]

- 6. Frontiers | Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation [frontiersin.org]

- 7. Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

PF-04957325 cell culture treatment concentration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of PF-04957325, a potent and selective inhibitor of phosphodiesterase 8 (PDE8), in cell culture experiments. This compound has demonstrated significant effects in various research areas, including neuroinflammation, steroidogenesis, and cancer cell migration.

Mechanism of Action

This compound exerts its biological effects by selectively inhibiting PDE8A and PDE8B, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] This inhibition leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream signaling pathways, such as the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) pathway and the Raf-1 signaling cascade.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on in vitro studies.

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC50 (PDE8A) | 0.7 nM | Recombinant Enzyme | [2] |

| IC50 (PDE8B) | 0.3 nM | Recombinant Enzyme | [2] |

| IC50 (Other PDEs) | >1.5 µM | Recombinant Enzymes | [2] |

| Effective Concentration (BV2 cells) | 150 - 600 nM | Murine Microglia | [4] |

| Effective Concentration (MA-10 cells) | 3 - 1000 nM | Murine Leydig Tumor Cells | [2][3] |

| Effect on T Cell Adhesion | Significant Inhibition | Murine T Cells | [5] |

| Effect on Breast Cancer Cell Migration | Inhibition | Human Breast Cancer Cells | [1] |

Experimental Protocols

Here are detailed protocols for common applications of this compound in cell culture.

Protocol 1: Inhibition of Neuroinflammation in BV2 Microglial Cells

This protocol describes the use of this compound to mitigate amyloid-beta oligomer (AβO)-induced neuroinflammation in BV2 microglial cells.

Materials:

-

BV2 microglial cells

-

DMEM (supplemented with 10% FBS and 1% penicillin/streptomycin)

-

This compound (stock solution in DMSO)

-

Amyloid-beta oligomers (AβO)

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (e.g., ELISA kits for cytokines, antibodies for Western blotting)

Procedure:

-

Cell Seeding: Seed BV2 cells in 6-well plates at a density of 2 x 10^5 cells/well.[4] Culture for 24 hours at 37°C in a 5% CO2 incubator.

-

This compound Pre-treatment: Prepare working solutions of this compound in culture medium at final concentrations of 150 nM, 300 nM, and 600 nM.[4] Aspirate the old medium from the cells and add the medium containing this compound. A vehicle control (DMSO) should be included. Incubate for 6 hours.[4]

-

AβO Stimulation: After the pre-treatment, add AβO to the wells to a final concentration of 10 µM.[4]

-

Incubation: Co-incubate the cells with this compound and AβO for 24 hours.[4]

-

Sample Collection and Analysis:

-

Supernatant: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

-

Cell Lysate: Wash the cells with ice-cold PBS and lyse them for subsequent analysis of protein expression (e.g., iNOS, COX-2, components of the PDE8/cAMP/CREB pathway) by Western blotting.

-

Protocol 2: Potentiation of Steroidogenesis in MA-10 Leydig Cells

This protocol outlines the procedure for evaluating the effect of this compound on progesterone production in MA-10 Leydig cells.

Materials:

-

MA-10 Leydig cells

-

RPMI 1640 medium (supplemented with 15% horse serum)

-

This compound (stock solution in DMSO)

-

24-well plates

-

Reagents for progesterone measurement (e.g., Progesterone EIA Kit)

Procedure:

-

Cell Seeding: Seed MA-10 cells in 24-well plates at a density of 8 x 10^4 cells/well.[3] Culture for 48 hours.

-

Serum Starvation: Wash the cells twice with serum-free RPMI 1640 medium and then incubate in serum-free medium for 3 hours.[3]

-

This compound Treatment: Prepare working solutions of this compound in serum-free RPMI 1640 medium at a range of concentrations (e.g., 3 nM to 1000 nM).[2][3] A vehicle control (DMSO) should be included. Aspirate the starvation medium and add the medium containing this compound.

-

Sample Collection and Analysis: Collect the cell culture medium and measure the concentration of progesterone using a suitable immunoassay.

Protocol 3: Inhibition of T Cell Adhesion

This protocol provides a general framework for assessing the impact of this compound on T cell adhesion to endothelial cells.

Materials:

-

Activated T cells

-

Endothelial cells (e.g., bEnd.3)

-

Culture medium appropriate for both cell types

-

This compound (stock solution in DMSO)

-

96-well plates

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Adhesion buffer (e.g., HBSS with 2% BSA)

Procedure:

-

Endothelial Cell Monolayer: Seed endothelial cells in a 96-well plate and grow to confluence.

-

T Cell Labeling: Label activated T cells with a fluorescent dye according to the manufacturer's instructions.

-

This compound Treatment: Resuspend the labeled T cells in adhesion buffer containing various concentrations of this compound (a suggested starting range is 10 nM to 1 µM). Include a vehicle control. Incubate for 30-60 minutes.

-

Adhesion Assay: Add the treated T cells to the endothelial cell monolayer and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the wells with pre-warmed adhesion buffer to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent T cells using a fluorescence plate reader.

Protocol 4: Breast Cancer Cell Migration Assay

This protocol describes a transwell migration assay to evaluate the effect of this compound on breast cancer cell migration.

Materials:

-

Breast cancer cell line (e.g., MDA-MB-231)

-

Culture medium

-

This compound (stock solution in DMSO)

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Crystal violet staining solution

Procedure:

-

Cell Preparation: Culture breast cancer cells and serum-starve them overnight before the assay.

-

Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add medium with a chemoattractant to the lower chamber.

-

This compound Treatment and Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound (a suggested starting range is 100 nM to 10 µM). Seed the cells into the upper chamber of the transwell inserts. Include a vehicle control.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24-48 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet. Count the number of migrated cells in several random fields under a microscope.

Visualizations

Caption: Signaling pathway of this compound action.

Caption: Workflow for neuroinflammation assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Role of PDE8 in T Cell Recruitment and Function in Inflammation [frontiersin.org]

PF-04957325 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Product Information

-

Name: PF-04957325

-

CAS Number: 1305115-80-3[1]

-

Molecular Formula: C₁₄H₁₅F₃N₈OS[1]

-

Description: this compound is a potent, selective, and cAMP-competitive inhibitor of phosphodiesterase 8 (PDE8), with high affinity for PDE8A and PDE8B isoforms.[1][2][3][4] It is a valuable tool for investigating the role of PDE8 in various cellular processes and disease models.

Mechanism of Action

This compound selectively inhibits the PDE8 enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[5] By blocking PDE8, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.[6][7] This elevation in cAMP levels activates downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway, which in turn phosphorylates various substrates, including the cAMP-response element binding protein (CREB).[6][8] The PDE8/cAMP/PKA/CREB signaling axis is implicated in numerous physiological functions, including steroidogenesis, immune response, and neuronal processes.[2][5][6][8]

Solubility Data

This compound exhibits solubility in various organic solvents but is insoluble in water.[2] For optimal results, use fresh, anhydrous solvents, as moisture can reduce solubility, particularly in DMSO.[2]

| Solvent | Concentration | Notes | Reference |

| DMSO | 80 mg/mL (~200 mM) | Use fresh DMSO; moisture reduces solubility. Sonication is recommended. | [2][4] |

| 2 mg/mL | Forms a clear solution. | [1] | |

| Ethanol | 3 mg/mL (~7.5 mM) | - | [2] |

| Water | Insoluble | - | [2] |

| Aqueous Buffer | Not recommended | Direct dilution of DMSO stock into aqueous media may cause precipitation. A serial dilution in DMSO is advised first. | [4] |

Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.

Materials:

-

This compound powder

-

Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh the desired amount of this compound powder in a sterile tube.

-

Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 249.76 µL of DMSO to 1 mg of this compound).

-

Vortex thoroughly to dissolve the powder. Gentle warming (to 37°C) or sonication can be used to aid dissolution if precipitation is observed.[3][4]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][3][4]

-

Storage: Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[3]

In Vitro Cell-Based Assay Protocol

Objective: To treat cultured cells with this compound for functional analysis.

Procedure:

-

Culture cells to the desired confluency according to standard protocols.

-

Prepare the final working concentrations of this compound by performing a serial dilution of the DMSO stock solution into pre-warmed (37°C) cell culture medium.[4]

-

Note: The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO must be included in all experiments.[8]

-

-

For example, to achieve a final concentration of 300 nM in 2 mL of medium, add 0.6 µL of a 1 mM DMSO stock solution.[8]

-

Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired experimental duration (e.g., 6 to 24 hours).[8]

-

Proceed with downstream analysis, such as ELISA for cytokine levels, Western blotting for protein expression, or cell proliferation assays.[3][8]

Preparation of Formulations for In Vivo Studies

Objective: To prepare this compound in a suitable vehicle for administration in animal models. The choice of formulation depends on the route of administration.

A. Saline-Based Formulation (Subcutaneous/Intraperitoneal Injection)

-

Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]

-

Procedure:

-

Add the required volume of this compound DMSO stock solution to the PEG300 and mix until clear.

-

Add Tween-80 and mix until the solution is clear.

-

Add saline to reach the final volume and mix thoroughly.

-

This formulation has been shown to achieve a solubility of ≥ 2.5 mg/mL.[3]

-

B. Corn Oil-Based Formulation (Oral Gavage)

-

Composition: 10% DMSO, 90% Corn Oil.[3]

-

Procedure:

-

Add the required volume of this compound DMSO stock solution to the corn oil.

-

Mix thoroughly until a clear solution or a uniform suspension is achieved.

-

This formulation has been shown to achieve a solubility of ≥ 2.5 mg/mL.[3]

-

C. Carboxymethylcellulose (CMC) Suspension (Oral Gavage)

-

Composition: Carboxymethylcellulose sodium (CMC-Na) solution.

-

Procedure:

-

Weigh the required amount of this compound powder.

-

Add the powder to the appropriate volume of CMC-Na solution (e.g., 1% in water).

-

Mix thoroughly to create a homogeneous suspension.

-

A concentration of ≥5 mg/mL has been reported using this method.[2]

-

Note: For all in vivo experiments, prepare formulations fresh on the day of use and include a vehicle control group receiving the same formulation without the active compound.[2]

References

- 1. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | PDE | TargetMol [targetmol.com]

- 5. Frontiers | Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation [frontiersin.org]

- 6. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]